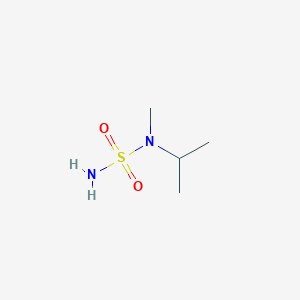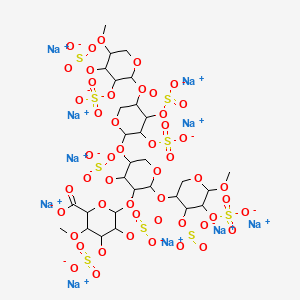
(Z)-5-((E)-3-phenylallylidene)-2-thioxoimidazolidin-4-one
Übersicht
Beschreibung
“(Z)-5-((E)-3-phenylallylidene)-2-thioxoimidazolidin-4-one” is an organic compound. The “Z” and “E” in the name refer to the stereochemistry of the compound, indicating the relative positions of the groups around the double bonds .
Molecular Structure Analysis
The molecular structure analysis would involve determining the 3D structure of the molecule, possibly through techniques like X-ray crystallography . The compound likely has planar regions due to the presence of the phenyl ring and the imidazolidin-4-one ring .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the imidazolidin-4-one ring might participate in nucleophilic substitution or addition reactions . The phenyl ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the phenyl ring might contribute to its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Dehydrogenation Studies
5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one, a compound related to (Z)-5-((E)-3-phenylallylidene)-2-thioxoimidazolidin-4-one, was studied for its thermal dehydrogenation properties. The study achieved a high predominance of the Z-isomer over the E-isomer of the imidazolidinone product. The mechanism of dehydrogenation and selectivity were also explored using DFT and NBO calculations (Pepino et al., 2012).
Molecular Docking and Computational Studies
3-phenyl-2-thioxoimidazolidin-4-one derivatives, closely related to the compound , were synthesized and characterized. These derivatives were studied for their potential interactions with the Estrogen Receptor (3ERT) using molecular docking studies. The study also evaluated their ADME properties for finding lead compounds in pharmaceutical applications (Vanitha et al., 2021).
Anticancer Activities
Novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones, similar to the compound , were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds were envisioned based on known inhibitors and synthesized through an efficient pathway. The study combined molecular modelling and DFT calculations to understand the electronic and geometric properties of these compounds (Khodair et al., 2021).
Synthesis Methods and Antimicrobial Activity
A study focused on the one-pot synthesis of pharmaceutically interesting 5,5′-(1,4-phenylenebis-(methanylylidene))bis-thiohydantoins, closely related to the compound . The study included the synthesis methods and evaluation of their in-vitro antimicrobial activity (Shaker et al., 2019).
Inhibition of the Perforin Protein
5-arylidene-2-thioxoimidazolidin-4-ones were investigated as inhibitors of the lymphocyte-expressed pore-forming protein perforin. This study explored structure-activity relationships and assessed the compounds' ability to inhibit perforin in natural killer cells, indicating potential for therapeutic applications (Spicer et al., 2013).
Complexes with Iodine for Treating Hyperthyroidism
Thioimidazoline derivatives, which are structurally related to the compound , have shown potential in treating hyperthyroidism due to their ability to form complexes with iodine. This study focused on the optimization and analysis of various molecular parameters and interactions of these complexes (Tavakol et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound, also known as (5Z,2E)-CU-3, is the α-isozyme of Diacylglycerol Kinase (DGKα) . DGKα is an enzyme that plays a crucial role in cellular processes such as signal transduction .
Mode of Action
(5Z,2E)-CU-3 acts as a potent and selective inhibitor against the α-isozyme of DGK . This interaction with DGKα leads to changes in the enzyme’s activity, affecting the cellular processes it is involved in .
Biochemical Pathways
The inhibition of DGKα by (5Z,2E)-CU-3 affects the phosphatidylinositol signaling pathway . DGKα is responsible for the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), a process that plays a key role in signal transduction . By inhibiting DGKα, (5Z,2E)-CU-3 disrupts this process, potentially leading to alterations in cellular signaling .
Pharmacokinetics
It is known that the compound is soluble in dmso . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on its bioavailability, would need further investigation.
Result of Action
The inhibition of DGKα by (5Z,2E)-CU-3 can lead to changes in cellular signaling, given the enzyme’s role in the phosphatidylinositol signaling pathway . These changes can potentially affect various cellular processes, including cell growth and differentiation .
Action Environment
For instance, it can be stored as a solid at 2-8℃ for 2 years, and in solvent (mother liquid) at -20℃ for 1 month and at -80℃ for 6 months .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-11-10(13-12(16)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,13,14,15,16)/b7-4+,10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKHJZJGVVDAQ-DODKFZKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)
![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)










![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)